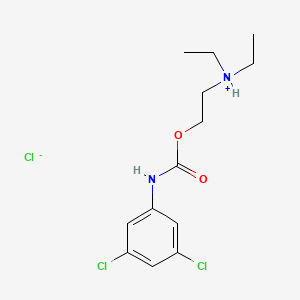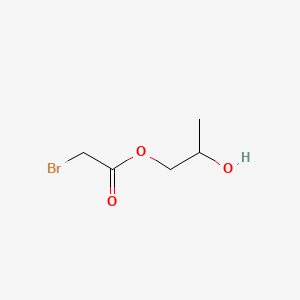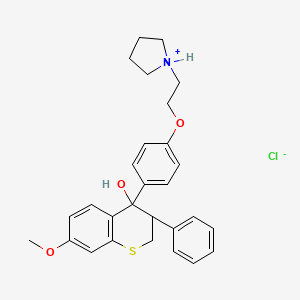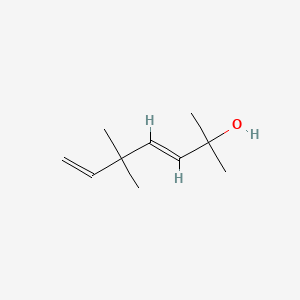![molecular formula C17H19N5O6 B13730382 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol CAS No. 41541-13-3](/img/structure/B13730382.png)
2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of azo and dinitrophenyl groups, which contribute to its distinct reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under controlled conditions to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with bisethanolamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and dinitrophenyl groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Uniqueness
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of azo and dinitrophenyl groups makes it particularly valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
41541-13-3 |
|---|---|
Molekularformel |
C17H19N5O6 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C17H19N5O6/c1-12-10-13(20(6-8-23)7-9-24)2-4-15(12)18-19-16-5-3-14(21(25)26)11-17(16)22(27)28/h2-5,10-11,23-24H,6-9H2,1H3 |
InChI-Schlüssel |
DYGLYJSNAZJJCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



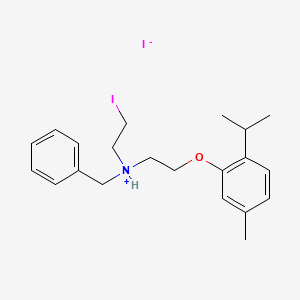


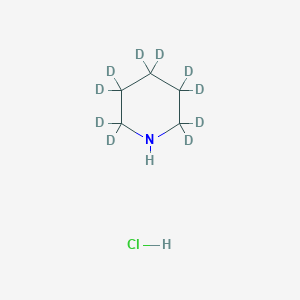
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
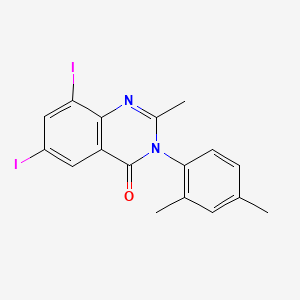
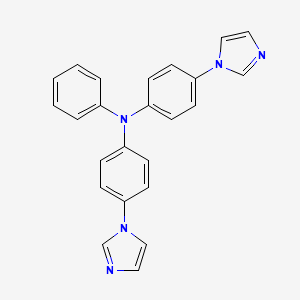

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
